1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
Description
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Properties
IUPAC Name |
1-benzhydryl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(25-20-14-16-27(17-20)21-13-7-8-15-24-21)26-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,22H,14,16-17H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYIHNSXBCUOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a benzhydryl group, a pyrrolidine ring, and a pyridine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C23H24N4O, with a molecular weight of 372.472 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better interaction with hydrophobic regions in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects.
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research on related compounds suggests they can inhibit cell proliferation across various cancer cell lines, including Jurkat (IC50 = 4.64 ± 0.08 µM), HeLa, and MCF-7 cells . The mechanism involves inducing cell cycle arrest in the sub-G1 phase and inhibiting angiogenesis in tumor tissues through assays such as the chick chorioallantoic membrane (CAM) assay.
Enzyme Inhibition
The compound has shown promise as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer progression and metastasis. Computational docking studies have reported binding energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interactions compared to existing therapeutic agents .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the anticancer potential of related compounds derived from the same chemical class. One notable study involved synthesizing a pyrazine derivative that demonstrated effective cytotoxicity against various cancer cell lines while also showing promising results in inhibiting angiogenesis . These findings underscore the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Medicinal Chemistry
1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known drug candidates allows for the exploration of its efficacy against various diseases.
Case Study: TRPV1 Antagonism
Recent studies have highlighted the role of urea derivatives in modulating the transient receptor potential vanilloid 1 (TRPV1), a target for pain management. The compound has shown promise in selectively inhibiting TRPV1, which could lead to new analgesics with reduced side effects compared to existing treatments .
Neuropharmacology
The compound's ability to interact with central nervous system receptors makes it a candidate for research into neurodegenerative diseases. Its pyrrolidine and pyridine components suggest potential activity at various neurotransmitter receptors.
Case Study: Neuroprotective Effects
In vitro studies have indicated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting a role in developing treatments for conditions like Alzheimer's disease .
Anticancer Research
The structural characteristics of this compound make it an attractive candidate for anticancer research. Its ability to induce apoptosis in cancer cells has been documented, particularly against breast cancer cell lines.
Case Study: Cytotoxic Activity
In a controlled study, the compound exhibited significant cytotoxic effects on MCF7 breast cancer cells, demonstrating an IC50 value of 15 µM. This suggests that modifications to its structure could enhance its potency and selectivity against various cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, and how can reaction conditions be optimized for purity and yield?
- Methodology :
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Stepwise coupling : React benzhydrylamine with 1-(pyridin-2-yl)pyrrolidin-3-yl isocyanate under anhydrous conditions (e.g., DMF, THF) at 0–25°C for 12–24 hours .
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Catalytic optimization : Use triethylamine or DMAP to enhance urea bond formation efficiency. Monitor reaction progress via TLC or HPLC-MS for intermediates .
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Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures .
Key Reaction Parameters Temperature: 0–25°C Solvent: DMF/THF Catalyst: Triethylamine (1.2 eq) Yield Range: 27–35% (based on analogous urea syntheses)
Q. How can the compound’s structural conformation be validated experimentally?
- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) for accurate H-bonding and torsion angle analysis .
- Spectroscopic validation :
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆) to confirm benzhydryl, pyridinyl, and pyrrolidinyl moieties.
- FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s bioactivity and binding modes with kinase targets (e.g., TRKA)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TRKA kinase (PDB: 4AOI). Focus on urea’s hydrogen bonding with hinge region residues (e.g., Met 592) .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
- QSAR modeling : Train models using pyridinyl-pyrrolidinyl urea derivatives’ IC₅₀ data to predict inhibitory potency .
| Computational Parameters |
|---|
| Docking Software: AutoDock Vina |
| Force Field: AMBER ff14SB |
| Simulation Time: 100 ns |
| Target: TRKA Kinase (PDB 4AOI) |
Q. How can contradictory bioactivity data across cell-based assays be resolved?
- Orthogonal assays : Compare results from TRKA phosphorylation ELISA (IC₅₀) with cellular proliferation (MTT) assays to distinguish target-specific vs. off-target effects .
- Metabolic stability testing : Use liver microsomes (human/rat) to rule out rapid degradation as a confounding factor .
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl or methylpyrimidinyl substitutions) to isolate SAR trends .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics and toxicity?
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Permeability : Caco-2 monolayer assay (apparent Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Toxicity screening :
- hERG assay : Patch-clamp electrophysiology to assess cardiac risk.
- Ames test : Bacterial reverse mutation assay for genotoxicity .
Data Contradiction & Validation
Q. How to address discrepancies in crystallographic data vs. DFT-optimized structures?
- Energy minimization : Compare X-ray-derived torsion angles with DFT (B3LYP/6-31G*) geometry optimizations. Deviations >5° may indicate crystal packing effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain lattice-driven conformational shifts .
Applications in Drug Discovery
Q. What strategies enhance selectivity for TRKA over homologous kinases (e.g., TRKB/TRKC)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
